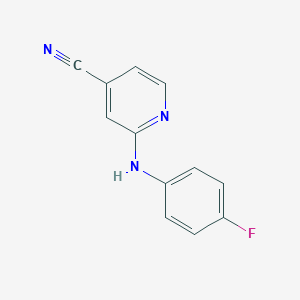

2-((4-Fluorophenyl)amino)isonicotinonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

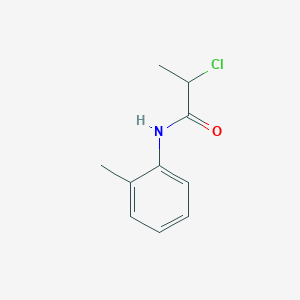

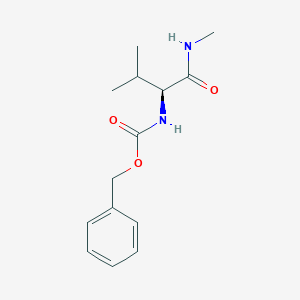

2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3 and a molecular weight of 213.21 . It is also known by the IUPAC name 2-(4-fluoroanilino)nicotinonitrile .

Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The synthesis process was characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .Molecular Structure Analysis

The InChI code for 2-((4-Fluorophenyl)amino)isonicotinonitrile is 1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16) . The compound’s structure has been studied using theoretical calculations, and the equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis

Indole derivatives, which include compounds like 2-((4-Fluorophenyl)amino)isonicotinonitrile, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .科学研究应用

Synthesis and Characterization

The compound 2-((4-Fluorophenyl)amino)isonicotinonitrile has been synthesized following a ‘green protocol’ and characterized through elemental, spectral, and X-ray crystallographic analyses. This process is crucial for understanding the compound’s structure and properties, which is fundamental in applications such as material science and pharmaceuticals .

Pharmacological Applications

Alpha-aminonitriles, including our compound of interest, have shown potential in pharmacology due to their anticancer, antibacterial, antiviral, and antifungal properties . These compounds can be pivotal in the development of new medications and treatments .

Asymmetric Synthesis of Amino Acids

The compound can be used in the asymmetric synthesis of α-amino acids via Strecker reactions. This application is significant in producing both natural and unnatural amino acids, which are building blocks of proteins and have various uses in research and drug development .

Masked Iminium Ion Equivalents

In organic chemistry, alpha-aminonitriles serve as masked iminium ion equivalents in cationic reactions. This utility is important for the synthesis of natural products and heterocycles, which are compounds with wide-ranging applications in chemistry and biology .

Nucleophilic Acyl Anion Equivalents

Alpha-aminonitriles undergo α-metallation to provide nucleophilic acyl anion equivalents. These are used in applications to asymmetric Umpolung reactions, a type of chemical reaction that is useful for constructing complex molecules .

Enantioselective Synthesis

The compound has been used in enantioselective synthesis processes, achieving high yields and enantioselectivities. This is particularly valuable in the pharmaceutical industry where the chirality of a molecule can affect its therapeutic effectiveness .

作用机制

属性

IUPAC Name |

2-(4-fluoroanilino)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSOTBKPIKIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640903 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137225-11-7 |

Source

|

| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)